molecular formula C11H7BrO B3038620 4-Bromo-2-naphthaldehyde CAS No. 874357-11-6

4-Bromo-2-naphthaldehyde

Cat. No.: B3038620
CAS No.: 874357-11-6
M. Wt: 235.08
InChI Key: XXBWXFQJIKOIKO-UHFFFAOYSA-N
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Description

4-Bromo-2-naphthaldehyde is an organic compound with the molecular formula C11H7BrO. It is a derivative of naphthalene, where a bromine atom is substituted at the fourth position and an aldehyde group at the second position. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties.

Scientific Research Applications

4-Bromo-2-naphthaldehyde has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, dyes, and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules and fluorescent probes.

    Medicine: It is involved in the development of potential therapeutic agents due to its ability to interact with biological targets.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

While specific safety and hazard information for 4-Bromo-2-naphthaldehyde is not available, it’s important to handle all chemical compounds with care. Proper protective equipment should be used and direct contact with the skin, eyes, and respiratory system should be avoided .

Mechanism of Action

Target of Action

It’s known that aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . Therefore, it’s plausible that 4-Bromo-2-naphthaldehyde may interact with these compounds in a similar manner.

Mode of Action

The interaction of this compound with its targets involves the formation of oximes and hydrazones . In these reactions, the oxygen atom acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

The formation of oximes and hydrazones from aldehydes and ketones is a well-known reaction in organic chemistry . These reactions could potentially affect various biochemical pathways, depending on the specific context and environment.

Pharmacokinetics

The compound’s reactivity suggests that it may be metabolized through reactions with hydroxylamine or hydrazine to form oximes or hydrazones . These reactions could potentially influence the compound’s bioavailability.

Result of Action

The formation of oximes and hydrazones could potentially lead to various downstream effects, depending on the specific cellular context .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment could potentially affect the compound’s reactivity and the equilibrium between different reaction products . .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2-naphthaldehyde can be synthesized through several methods. One common approach involves the bromination of 2-naphthaldehyde. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the fourth position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to achieve high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization or chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-naphthaldehyde undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethylformamide.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products:

    Nucleophilic Substitution: Formation of substituted naphthaldehyde derivatives.

    Oxidation: Formation of 4-bromo-2-naphthoic acid.

    Reduction: Formation of 4-bromo-2-naphthylmethanol.

Comparison with Similar Compounds

    2-Naphthaldehyde: Lacks the bromine substituent, making it less reactive in nucleophilic substitution reactions.

    4-Bromo-1-naphthaldehyde: The position of the aldehyde group is different, leading to variations in chemical reactivity and applications.

    4-Bromo-2-naphthoic acid: An oxidized form of 4-Bromo-2-naphthaldehyde with different chemical properties and uses.

Uniqueness: this compound is unique due to the presence of both a bromine atom and an aldehyde group, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-bromonaphthalene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrO/c12-11-6-8(7-13)5-9-3-1-2-4-10(9)11/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXBWXFQJIKOIKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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